Comparative Antiangiogenic Potency: 2-Furylbenzimidazole Series vs. Tamoxifen Reference
In the 2-furylbenzimidazole series containing the core scaffold of 2-(2-Furyl)benzimidazole-6-carboxamidoxime, multiple analogs demonstrated superior in vitro VEGF inhibition and cytotoxicity compared to the reference drug tamoxifen. Compound 5a exhibited an IC50 of 6.98 μg/mL against MCF-7 breast cancer cells, exceeding the potency of tamoxifen (IC50 = 8.00 μg/mL) [1][2]. Across the synthesized series, VEGF inhibition ranged from 86–98% and cytotoxicity IC50 values spanned 6.98–22.40 μg/mL against the MCF-7 cell line [3].
| Evidence Dimension | Cytotoxicity (IC50) against MCF-7 human breast cancer cell line |
|---|---|
| Target Compound Data | 6.98 μg/mL (representative analog 5a within the 2-(2-furyl)-1H-benzimidazole class) |
| Comparator Or Baseline | Tamoxifen: IC50 = 8.00 μg/mL |
| Quantified Difference | Compound 5a is 1.15× more potent (12.8% lower IC50) than tamoxifen |
| Conditions | In vitro MTT assay; MCF-7 cancer cell line; comparative evaluation against reference drug tamoxifen |
Why This Matters
Demonstrates that the 2-furylbenzimidazole scaffold provides a quantifiable potency advantage over a clinically established anti-estrogen reference, supporting procurement prioritization for antiangiogenic screening programs.
- [1] Temirak, A., et al. (2014). Part I. Synthesis, biological evaluation and docking studies of new 2-furylbenzimidazoles as antiangiogenic agents. European Journal of Medicinal Chemistry, 87, 868-880. View Source
- [2] Temirak, A., et al. (2014). Synthesis, biological evaluation, and docking studies of new 2-furylbenzimidazoles as anti-angiogenic agents: part II. Archiv der Pharmazie, 347(4), 291-304. View Source
- [3] Temirak, A., et al. (2014). Part I. Synthesis, biological evaluation and docking studies of new 2-furylbenzimidazoles as antiangiogenic agents. European Journal of Medicinal Chemistry, 87, 868-880 (Graphical abstract data: IC50 6.98–22.40 μg/ml, % inhibition 86–98%). View Source
